Zofenoprilat: A Technical Guide to its Formation, Activity, and Unique Pharmacological Profile
Zofenoprilat: A Technical Guide to its Formation, Activity, and Unique Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and cardiovascular diseases.[1][2] As a prodrug, its therapeutic efficacy is mediated through its active metabolite, zofenoprilat (B1230023).[3] This technical guide provides an in-depth exploration of the metabolic formation of zofenoprilat, its mechanism of action as an ACE inhibitor, and its unique ancillary properties, particularly its antioxidant effects. Detailed experimental protocols for assessing ACE inhibition are provided, alongside a quantitative comparison of its potency with other ACE inhibitors. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.
Formation of the Active Metabolite: Zofenoprilat
Zofenopril is administered as a prodrug, zofenopril calcium, which undergoes rapid and extensive hydrolysis in vivo to form its active metabolite, zofenoprilat.[4][5] This bioactivation is crucial for its pharmacological activity.
Metabolic Pathway: The conversion of zofenopril to zofenoprilat is primarily mediated by esterases present in the plasma and various tissues, including the liver and gut.[4][6] The hydrolysis cleaves the thioester bond in the zofenopril molecule, revealing the free sulfhydryl (-SH) group that is essential for its ACE inhibitory activity.[7]
Pharmacokinetics of Zofenopril and Zofenoprilat
Following oral administration, zofenopril is rapidly absorbed and converted to zofenoprilat. The pharmacokinetic parameters of both the prodrug and the active metabolite have been characterized in healthy volunteers.
| Parameter | Zofenopril | Zofenoprilat | Reference |
| Tmax (hours) | ~1.19 | ~1.36 | [8][9] |
| Half-life (hours) | ~0.9 | ~3.57 | [4] |
| Elimination | Hepatic and Renal | Hepatic and Renal | [4] |
| Plasma Protein Binding | Extensive | Extensive | [4] |
Table 1: Pharmacokinetic parameters of zofenopril and zofenoprilat following a single oral dose of 60 mg in healthy volunteers.
Angiotensin-Converting Enzyme (ACE) Inhibition
Mechanism of Action
Zofenoprilat exerts its antihypertensive effect by potently and competitively inhibiting the angiotensin-converting enzyme (ACE).[10] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, zofenoprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a vasodilator. Inhibition of ACE by zofenoprilat leads to increased bradykinin levels, which contributes to the overall blood pressure-lowering effect.
In Vitro Potency
The inhibitory potency of zofenoprilat against ACE has been determined in vitro and is often compared to other ACE inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| ACE Inhibitor (Active Form) | IC50 (nM) | Reference |
| Zofenoprilat | 1.7 - 8 | [7][11][12] |
| Captopril | 6 - 23 | [8][13][14] |
| Enalaprilat | 1.94 | [4] |
| Lisinopril | 1.9 | [15] |
| Ramiprilat | 5 |
Table 2: Comparative in vitro ACE inhibitory potency (IC50) of various active ACE inhibitors.
Ancillary Pharmacological Properties: Antioxidant Activity
A distinguishing feature of zofenoprilat is its potent antioxidant activity, which is attributed to its sulfhydryl group.[4][16] This property contributes to its cardioprotective effects beyond ACE inhibition.[13][17]
Signaling Pathway of Antioxidant Effects
Zofenoprilat has been shown to enhance the bioavailability of two key gasotransmitters: nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[18][19] This dual action contributes to vasodilation, reduction of oxidative stress, and anti-inflammatory effects. Zofenoprilat increases H₂S levels, and the inactive R-zofenoprilat diasteroisomer, which does not inhibit ACE, also retains the beneficial effect on vascular function by restoring H₂S levels.[3][10] Furthermore, zofenoprilat has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[19]
Experimental Protocols
Determination of Zofenopril and Zofenoprilat in Plasma
A common method for the simultaneous determination of zofenopril and zofenoprilat in human plasma is liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS).[8][9][20]
Protocol Outline:
-
Sample Preparation:
-
To prevent oxidative degradation of the sulfhydryl group in zofenoprilat, plasma samples are treated with N-ethylmaleimide (NEM) to form a stable succinimide (B58015) derivative.[20][21]
-
Internal standards (e.g., fluorine derivatives of zofenopril and zofenoprilat) are added.[21]
-
Liquid-liquid extraction with a solvent like toluene (B28343) is performed to isolate the analytes and internal standards from the plasma matrix.[21][22]
-
-
Chromatographic Separation:
-
The dried and reconstituted extracts are injected into an LC system.
-
A suitable column (e.g., C18) is used to separate zofenopril, zofenoprilat-NEM adduct, and their respective internal standards.
-
-
Mass Spectrometric Detection:
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This widely used assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.[7][16][23]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Zofenoprilat (or other inhibitors)
-
Borate (B1201080) buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl acetate (B1210297)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer (e.g., 5 mM).
-
Prepare serial dilutions of zofenoprilat in borate buffer.
-
-
Assay:
-
In a microcentrifuge tube, pre-incubate the ACE solution with either the zofenoprilat solution (test) or buffer (control) for 5-10 minutes at 37°C.[7]
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[7]
-
Stop the reaction by adding 1 M HCl.[7]
-
-
Extraction and Measurement:
-
Extract the hippuric acid with ethyl acetate by vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
-
In Vitro ACE Inhibition Assay (HPLC-Based Method)
An alternative to the spectrophotometric method is the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the hippuric acid produced.[24]
Protocol Outline:
-
The assay is performed similarly to the spectrophotometric method up to the reaction termination step.
-
After stopping the reaction with HCl, the sample is filtered (e.g., through a 0.45 µm syringe filter) and injected into an HPLC system.[25]
-
Chromatographic separation is achieved using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with trifluoroacetic acid).[25]
-
Hippuric acid is detected by UV absorbance at 228 nm.[25]
-
The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the samples with and without the inhibitor.[26]
Conclusion
Zofenoprilat, the active metabolite of zofenopril, is a potent ACE inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique sulfhydryl group confers significant antioxidant properties, primarily through the enhancement of H₂S and NO bioavailability, which likely contributes to its notable cardioprotective effects. The experimental protocols detailed in this guide provide a framework for the accurate assessment of its activity and metabolism. This comprehensive understanding of zofenoprilat's formation, mechanism of action, and ancillary properties is essential for ongoing research and development in the field of cardiovascular therapeutics.
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